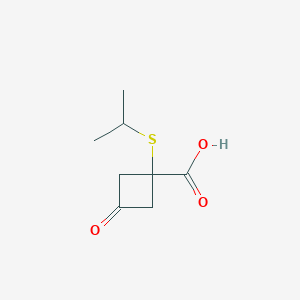
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with isopropyl mercaptan under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, at elevated temperatures ranging from 120°C to 150°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
化学反応の分析
Types of Reactions
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Similar in structure but lacks the isopropyl sulfanyl group.
Cyclobutanone derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
3-Oxo-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of the isopropyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C8H12O3S |
|---|---|
分子量 |
188.25 g/mol |
IUPAC名 |
3-oxo-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3S/c1-5(2)12-8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
XMSOAYYNDLZGHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1(CC(=O)C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
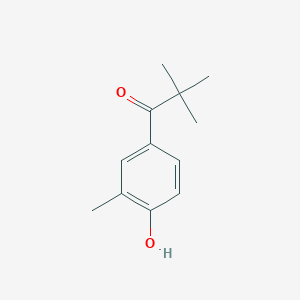
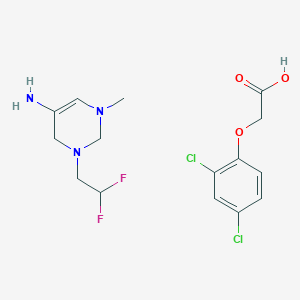
![3-{[(2-Methylbutan-2-YL)amino]methyl}phenol](/img/structure/B13318240.png)
![[4-(Pentyloxy)phenyl]methanesulfonyl chloride](/img/structure/B13318246.png)
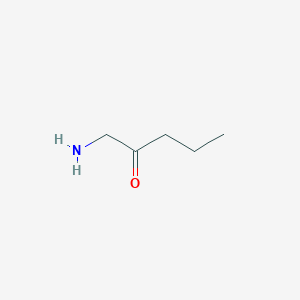
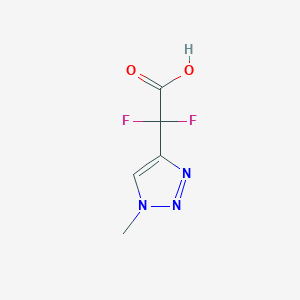
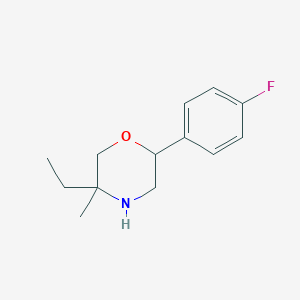
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
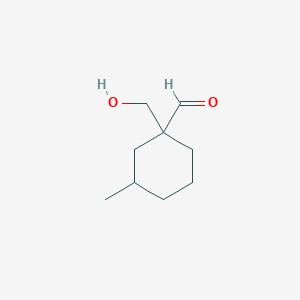

amine](/img/structure/B13318302.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
